4-(diethylsulfamoyl)-N-{naphtho[1,2-d][1,3]thiazol-2-yl}benzamide
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Overview
Description
4-(diethylsulfamoyl)-N-{naphtho[1,2-d][1,3]thiazol-2-yl}benzamide is a complex organic compound that belongs to the class of benzothiazole derivatives. These compounds are known for their diverse biological activities and have been extensively studied for their potential applications in medicinal chemistry. The structure of this compound includes a benzothiazole ring fused with a benzene ring, and a benzamide moiety substituted with a diethylsulfamoyl group.
Preparation Methods
Synthetic Routes and Reaction Conditions: The synthesis of 4-(diethylsulfamoyl)-N-{naphtho[1,2-d][1,3]thiazol-2-yl}benzamide typically involves multiple steps. One common method includes the reaction of 2-aminobenzothiazole with an appropriate benzoyl chloride derivative under basic conditions to form the benzamide intermediate. This intermediate is then reacted with diethylsulfamoyl chloride in the presence of a base such as triethylamine to yield the final product .
Industrial Production Methods: Industrial production of this compound may involve similar synthetic routes but optimized for large-scale production. This includes the use of continuous flow reactors and automated systems to ensure high yield and purity. The reaction conditions are carefully controlled to minimize by-products and maximize efficiency .
Types of Reactions:
Oxidation: The compound can undergo oxidation reactions, particularly at the sulfur atom in the benzothiazole ring.
Reduction: Reduction reactions can occur at the carbonyl group in the benzamide moiety.
Substitution: The compound can participate in nucleophilic substitution reactions, especially at the diethylsulfamoyl group.
Common Reagents and Conditions:
Oxidation: Common oxidizing agents include hydrogen peroxide and potassium permanganate.
Reduction: Reducing agents such as lithium aluminum hydride and sodium borohydride are often used.
Substitution: Nucleophiles like amines and thiols can be used under basic conditions.
Major Products Formed:
Oxidation: Sulfoxides and sulfones.
Reduction: Amines and alcohols.
Substitution: Various substituted benzamides and benzothiazoles.
Scientific Research Applications
Chemistry: Used as a building block for the synthesis of more complex molecules.
Biology: Investigated for its antimicrobial and anticancer properties.
Medicine: Potential therapeutic agent for treating bacterial infections and cancer.
Industry: Utilized in the development of new materials with specific properties.
Mechanism of Action
The mechanism of action of 4-(diethylsulfamoyl)-N-{naphtho[1,2-d][1,3]thiazol-2-yl}benzamide involves its interaction with specific molecular targets. In antimicrobial applications, it inhibits the growth of bacteria by interfering with their cell wall synthesis. In anticancer applications, it induces apoptosis in cancer cells by targeting specific signaling pathways .
Comparison with Similar Compounds
Benzothiazole: A simpler structure without the benzamide and diethylsulfamoyl groups.
2-Aminobenzothiazole: Lacks the benzamide and diethylsulfamoyl groups but retains the benzothiazole core.
N-(benzothiazol-2-yl)benzamide: Similar structure but without the diethylsulfamoyl group.
Uniqueness: 4-(diethylsulfamoyl)-N-{naphtho[1,2-d][1,3]thiazol-2-yl}benzamide is unique due to the presence of both the benzamide and diethylsulfamoyl groups, which contribute to its distinct biological activities and chemical reactivity .
Properties
IUPAC Name |
N-benzo[e][1,3]benzothiazol-2-yl-4-(diethylsulfamoyl)benzamide |
Source
|
---|---|---|
Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C22H21N3O3S2/c1-3-25(4-2)30(27,28)17-12-9-16(10-13-17)21(26)24-22-23-20-18-8-6-5-7-15(18)11-14-19(20)29-22/h5-14H,3-4H2,1-2H3,(H,23,24,26) |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
DZNFYIMAEQIQTL-UHFFFAOYSA-N |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCN(CC)S(=O)(=O)C1=CC=C(C=C1)C(=O)NC2=NC3=C(S2)C=CC4=CC=CC=C43 |
Source
|
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C22H21N3O3S2 |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
439.6 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
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